molecular formula C22H19N5O2S2 B2371989 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione CAS No. 672331-20-3

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B2371989
CAS No.: 672331-20-3
M. Wt: 449.55
InChI Key: DWXHHYFLKDQRHH-UHFFFAOYSA-N
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Description

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzothiazole moiety attached to the purine ring system via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.

    Attachment to the Purine Ring: The benzothiazole moiety is then attached to the purine ring via a sulfanyl linkage. This step often involves the reaction of the benzothiazole with a halogenated purine derivative in the presence of a base such as potassium carbonate.

    Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylpropyl halide reacts with the purine derivative.

    Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the purine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated derivatives, amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole or purine derivatives.

    Substitution: Amino or thiol-substituted purine derivatives.

Scientific Research Applications

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt the synthesis and degradation of purine nucleotides, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Similar structure but with a piperazine ring instead of a benzothiazole moiety.

    8-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Contains a fluorophenyl group instead of a benzothiazole moiety.

Uniqueness

8-(1,3-Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in various fields.

Properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-26-18-17(19(28)25-20(26)29)27(13-7-10-14-8-3-2-4-9-14)21(24-18)31-22-23-15-11-5-6-12-16(15)30-22/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXHHYFLKDQRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4S3)CCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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